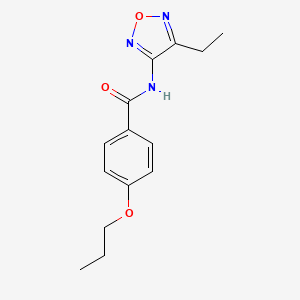![molecular formula C18H19N5O2S2 B11377744 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377744.png)
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyridazine ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the butylsulfanyl and 3-methylphenyl groups.
The final step involves the formation of the pyridazine ring and the carboxamide group. This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols or amines.
Substitution: The butylsulfanyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes involving thiadiazole and pyridazine derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole and pyridazine rings can interact with various enzymes and receptors, potentially modulating their activity. The carboxamide group may also play a role in binding to target proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide
- N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Uniqueness
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a thiadiazole ring, a pyridazine ring, and a carboxamide group
Properties
Molecular Formula |
C18H19N5O2S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2S2/c1-3-4-10-26-18-21-20-17(27-18)19-16(25)15-14(24)8-9-23(22-15)13-7-5-6-12(2)11-13/h5-9,11H,3-4,10H2,1-2H3,(H,19,20,25) |
InChI Key |
DDUVUBQVKUCNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377667.png)
![2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11377691.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11377699.png)
![2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B11377702.png)
![3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11377705.png)
![5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11377715.png)
![2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11377719.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11377720.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B11377728.png)

![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11377731.png)

![3-tert-butyl-4,9-dimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11377738.png)
